molecular formula C18H15N5O2 B7754091 2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7754091
M. Wt: 333.3 g/mol
InChI Key: OFRQMOMRWVUBRJ-UHFFFAOYSA-N
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Description

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrrole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde to form an intermediate, which is then cyclized to yield the quinazolinone core. The pyrrole ring is introduced through a subsequent reaction with a suitable pyrrole precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often integrated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one stands out due to its unique combination of a quinazolinone core and a pyrrole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-16-15(14(24)10-23(16)9-11-4-3-7-20-8-11)17-21-13-6-2-1-5-12(13)18(25)22-17/h1-8H,9-10,19H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRQMOMRWVUBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CC2=CN=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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